molecular formula C24H28N4O2 B14950666 1-methyl-4-phenyl-3-(1-(4-phenylbutanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-(4-phenylbutanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14950666
M. Wt: 404.5 g/mol
InChI Key: NDYWLDSDMJNZRT-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its intricate structure, which includes a piperidine ring, a phenyl group, and a butanoyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(4-phenylbutanoyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C24H28N4O2/c1-26-24(30)28(21-12-6-3-7-13-21)23(25-26)20-15-17-27(18-16-20)22(29)14-8-11-19-9-4-2-5-10-19/h2-7,9-10,12-13,20H,8,11,14-18H2,1H3

InChI Key

NDYWLDSDMJNZRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the phenyl and butanoyl groups. The final step involves the formation of the triazole ring through cyclization reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and butanoyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: A related compound with a simpler structure.

    1-METHYL-4-(4-PIPERIDINYL)-PIPERAZINE: Another piperidine derivative with different functional groups.

Uniqueness

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazole ring with a piperidine and phenylbutanoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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